![molecular formula C41H58N2O10 B1247495 Leupyrrin A1](/img/structure/B1247495.png)
Leupyrrin A1
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Overview
Description
Leupyrrin A1 is a natural product found in Sorangium cellulosum with data available.
Scientific Research Applications
Unique Structure and Biological Activity
Leupyrrin A1 is a member of a novel class of secondary metabolites isolated from the myxobacterium Sorangium cellulosum. It possesses a unique structure characterized by an unusually substituted gamma-butyrolactone ring along with pyrrole and oxazoline rings embedded in a nonsymmetric macrodiolide core. This distinctive composition contributes to its good biological activity against various fungi and eukaryotic cells (Bode et al., 2003).
Total Synthesis and Stereochemical Determination
Efforts have been made to determine the stereochemical configuration of leupyrrin A1 and its synthetic analogs. The total synthesis of leupyrrin A1 has been achieved, providing insights into its molecular structure through high field NMR studies, molecular modeling, and chemical derivatization. This research is pivotal in understanding the compound's antifungal properties and developing potential pharmaceutical applications (Herkommer et al., 2015).
Antifungal Properties and Protease Inhibition
Leupyrrins, including leupyrrin A1, have been identified as potent inhibitors of human leukocyte elastase, a significant discovery in the context of their antifungal capabilities. This reveals a potential therapeutic application in treating diseases involving protease dysfunction or overactivity (Thiede et al., 2016).
Biosynthetic Insights and Genetic Engineering
The complex biosynthesis of leupyrrins in Sorangium cellulosum has been a subject of study. Insights into the enzymatic processes and gene involvement in leupyrrin biosynthesis have been obtained. This knowledge is crucial for future genetic engineering efforts to produce novel leupyrrin analogues with potentially enhanced or diversified pharmacological properties (Kopp et al., 2011).
Synthesis Techniques and Structural Studies
Innovative synthesis techniques have been developed for leupyrrin A1, focusing on the stereoselective creation of its butyrolactone and oxazoline/furan fragments. These methods enhance the understanding of leupyrrin A1's structural complexity and facilitate its production for further research and potential therapeutic use (Debnar et al., 2013).
properties
Product Name |
Leupyrrin A1 |
---|---|
Molecular Formula |
C41H58N2O10 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(7E,17S)-12-(hydroxymethyl)-22-[(Z)-[(4Z)-4-(5-methoxypentan-2-ylidene)-2-(2-methylpropyl)oxolan-3-ylidene]methyl]-8,12-dimethyl-17-(2-methylpropyl)-10,14,19,24-tetraoxa-23,25-diazatetracyclo[19.2.1.12,5.09,13]pentacosa-1(23),2,4,7-tetraene-11,15,18-trione |
InChI |
InChI=1S/C41H58N2O10/c1-23(2)16-27-18-35(45)52-37-36(53-40(47)41(37,7)22-44)26(6)11-12-28-13-14-31(42-28)38-43-32(34(51-38)21-50-39(27)46)19-29-30(25(5)10-9-15-48-8)20-49-33(29)17-24(3)4/h11,13-14,19,23-24,27,32-34,36-37,42,44H,9-10,12,15-18,20-22H2,1-8H3/b26-11+,29-19-,30-25+/t27-,32?,33?,34?,36?,37?,41?/m0/s1 |
InChI Key |
KPUUXWUEEITCMH-VTBQRLAPSA-N |
Isomeric SMILES |
C/C/1=C\CC2=CC=C(N2)C3=NC(C(O3)COC(=O)[C@H](CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)/C=C/5\C(OC\C5=C(\C)/CCCOC)CC(C)C |
Canonical SMILES |
CC1=CCC2=CC=C(N2)C3=NC(C(O3)COC(=O)C(CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)C=C5C(OCC5=C(C)CCCOC)CC(C)C |
synonyms |
leupyrrin A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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